molecular formula C8H20Cl2N2O2S B13658068 (1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride

(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride

Cat. No.: B13658068
M. Wt: 279.23 g/mol
InChI Key: RAHZLBQARCGLSL-UHFFFAOYSA-N
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Description

(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, using reagents such as methanesulfonyl chloride.

    Methylation: The nitrogen atom in the piperidine ring is methylated using methylating agents like methyl iodide.

    Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter modulation.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpiperidin-4-yl)methanamine dihydrochloride
  • 1-(methylsulfonyl)piperidin-4-amine
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride is unique due to the presence of both the methanesulfonyl and methanamine groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential as an intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C8H20Cl2N2O2S

Molecular Weight

279.23 g/mol

IUPAC Name

(1-methyl-4-methylsulfonylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H18N2O2S.2ClH/c1-10-5-3-8(7-9,4-6-10)13(2,11)12;;/h3-7,9H2,1-2H3;2*1H

InChI Key

RAHZLBQARCGLSL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CN)S(=O)(=O)C.Cl.Cl

Origin of Product

United States

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